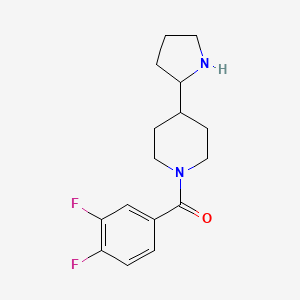![molecular formula C16H23ClN2 B7569702 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)
1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. CPP has been extensively studied due to its potential use as a research tool in neuroscience.
科学的研究の応用
1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has been widely used as a research tool in neuroscience due to its ability to selectively block the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in learning, memory, and synaptic plasticity. By blocking the NMDA receptor, this compound can be used to study the role of this receptor in various physiological and pathological processes.
作用機序
1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor at a site that is distinct from the glutamate binding site, thereby preventing the channel from opening in response to glutamate binding. This results in a decrease in the influx of calcium ions into the neuron, which is necessary for long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been found to impair learning and memory, increase anxiety-like behavior, and induce seizures. These effects are thought to be due to the blockade of the NMDA receptor, which is involved in these processes.
実験室実験の利点と制限
One advantage of using 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of this receptor in various processes without affecting other receptors. However, one limitation of this compound is its relatively short duration of action, which may limit its usefulness in some experiments.
将来の方向性
There are a number of future directions for research on 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is the development of more selective and longer-lasting NMDA receptor antagonists that can be used as potential therapeutics for these disorders. Finally, there is also interest in exploring the potential use of this compound as a research tool in other areas of neuroscience, such as pain and addiction.
合成法
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine involves the reaction of 1-(3-chlorophenyl) piperidine-4-carboxaldehyde with pyrrolidine in the presence of a reducing agent. The resulting product is then purified using column chromatography. The yield of this compound is typically around 70-80%.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c17-15-4-1-3-13(11-15)12-19-9-6-14(7-10-19)16-5-2-8-18-16/h1,3-4,11,14,16,18H,2,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFOSUGCBDXZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(4-fluoro-3-methylbenzoyl)amino]-3-hydroxypropanoic acid](/img/structure/B7569624.png)


![N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7569650.png)


![N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7569677.png)
![1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
